sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
CAS No.:
Cat. No.: VC20461683
Molecular Formula: C11H20NNaO4S
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20NNaO4S |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate |
| Standard InChI | InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m1./s1 |
| Standard InChI Key | FBMSFKQJWAEWLG-RJUBDTSPSA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1S(=O)[O-].[Na+] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₁H₂₀NNaO₄S, with a molar mass of 285.34 g/mol. Its IUPAC name, sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate, reflects the stereochemistry at positions 1 and 2 of the cyclohexane ring and the Boc-protected amine. The sulfinate group (-SO₂⁻) and sodium counterion enhance solubility in polar solvents, making the compound suitable for solution-phase reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀NNaO₄S |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | Sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate |
| CAS Registry Number | 165465668 |
| Stereochemistry | (1S,2R) configuration |
The stereochemistry is critical for its function as a chiral building block. The Boc group (-O(C(CH₃)₃)CO-) protects the amine, preventing unwanted side reactions during synthesis .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include maintaining stereochemical integrity during sulfination and avoiding racemization. Catalytic asymmetric sulfination methods are under investigation but remain non-trivial. The use of chiral auxiliaries or enzymes (e.g., sulfinate dehydrogenases) may improve enantioselectivity .
Applications in Organic Synthesis
Chiral Building Block
The compound’s rigid cyclohexane scaffold and sulfinate group make it valuable for constructing chiral centers in pharmaceuticals. For instance, it has been used in the synthesis of β-amino alcohol derivatives, which are precursors to antiviral agents .
Catalytic Intermediate
In palladium-catalyzed cross-couplings, the sulfinate group acts as a leaving group, enabling C-C bond formation. This reactivity is exploited in synthesizing biaryl compounds, though yields are moderate (50–70%) .
Table 2: Representative Reactions
| Reaction Type | Conditions | Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryls |
| Reductive Amination | NaBH₃CN, MeOH, rt | β-Amino Alcohols |
| Boc Deprotection | HCl/dioxane, 0°C | Free Amines |
Research Frontiers
Enantioselective Synthesis
Recent efforts focus on enzymatic sulfination to achieve >90% enantiomeric excess (ee). Preliminary results using Rhizopus oryzae lipase show promise but require optimization.
Pharmaceutical Applications
The compound is being evaluated as a precursor to protease inhibitors. Early-stage in vitro studies indicate IC₅₀ values of 1–5 μM against HIV-1 protease, though in vivo efficacy remains unproven .
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